2,4,6-Tribromophenylboronic acid
Description
Properties
IUPAC Name |
(2,4,6-tribromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRXSNADQHKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4,6 Tribromophenylboronic Acid and Derivatives
Established Synthetic Pathways for Arylboronic Acids
Several general methods are widely employed for the synthesis of arylboronic acids and their derivatives. These include the classic Grignard-based approach, modern palladium-catalyzed borylation reactions, and transesterification for the deprotection of boronic esters.
Metal-Halogen Exchange Followed by Quenching with Alkyl Borate (B1201080) and Hydrolysis
A traditional and robust method for preparing arylboronic acids involves the metal-halogen exchange of an aryl halide to form an organometallic intermediate, which is then quenched with an electrophilic borate ester. researchgate.netwikipedia.org The resulting boronic ester is subsequently hydrolyzed to yield the desired arylboronic acid.
The most common variation of this method utilizes the formation of a Grignard reagent by reacting an aryl bromide or iodide with magnesium metal. organic-chemistry.org This organomagnesium compound is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to produce the arylboronic acid. wikipedia.org Alternatively, organolithium reagents, generated via lithium-halogen exchange, can be used in a similar fashion. wikipedia.org This approach is particularly effective for a wide range of aryl halides. organic-chemistry.org
Palladium-Catalyzed Borylation Reactions
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of arylboronic acids and their esters. nih.govbeilstein-journals.org The Miyaura borylation, a key transformation in this area, involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govresearchgate.net This method offers excellent functional group tolerance and is applicable to a broad scope of substrates. beilstein-journals.orgacs.org
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester. researchgate.net Various palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, allowing for the borylation of even less reactive aryl chlorides. beilstein-journals.orgresearchgate.net A notable advantage of this method is the ability to prepare arylboronates without the need for pre-formed, often sensitive, organometallic reagents. nih.gov
Transesterification Reactions
Boronic esters, often the direct products of palladium-catalyzed borylation, serve as stable and easily handled precursors to boronic acids. The conversion of a boronic ester to the corresponding boronic acid is typically achieved through hydrolysis or, more commonly, transesterification. acs.orgacs.org
Transesterification involves reacting the boronic ester with another diol or a boronic acid in the presence of an acid or base catalyst. A particularly effective modern method utilizes the volatility of methylboronic acid and its diol esters to drive the reaction to completion under mild conditions, providing high yields and simplifying purification. acs.orgacs.org This approach has proven valuable for the deprotection of a wide range of boronic esters, including those that are sensitive to harsh reaction conditions. acs.orgresearchgate.net The reaction is an equilibrium process, and its efficiency can be influenced by the solubility of the product and the removal of byproducts. researchgate.net
Specific Synthetic Approaches to 2,4,6-Tribromophenylboronic Acid
The synthesis of highly substituted phenylboronic acids, such as this compound, presents unique challenges due to steric hindrance. Adapting procedures developed for other sterically encumbered analogs, like 2,4,6-trimethylphenylboronic acid, provides a logical starting point.
Adaptation of Procedures for Highly Substituted Phenylboronic Acids (e.g., 2,4,6-Trimethylphenylboronic Acid)
The synthesis of 2,4,6-trimethylphenylboronic acid has been successfully achieved through the Grignard method. chemicalbook.com This involves the reaction of 2,4,6-trimethylphenyl bromide with magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. This intermediate is then reacted with trimethyl borate at low temperatures, followed by hydrolysis to yield the desired boronic acid. chemicalbook.com Given the structural similarities, this pathway is a viable approach for the synthesis of this compound, starting from 1,3,5-tribromobenzene (B165230).
The successful synthesis of sterically hindered boronic acids via the Grignard pathway often requires careful optimization of reaction conditions.
Temperature: The initial formation of the Grignard reagent from 2,4,6-trimethylphenyl bromide is typically carried out at reflux in THF. chemicalbook.com However, the subsequent reaction with the borate ester is performed at a much lower temperature, often -78°C, and then allowed to warm to room temperature. chemicalbook.com This temperature control is crucial to prevent side reactions. For the synthesis of other phenylboronic acids, reaction temperatures for the Grignard reaction with the borate ester have been reported in the range of -10 to +15°C in non-ether aromatic solvents. google.com
Time: The formation of the Grignard reagent from 2,4,6-trimethylphenyl bromide is typically allowed to proceed for several hours (e.g., 3 hours). chemicalbook.com The subsequent reaction with trimethyl borate and the final hydrolysis step are also given sufficient time, often overnight (e.g., 12 hours) and for a couple of hours, respectively, to ensure complete conversion. chemicalbook.com
Solvents: Anhydrous tetrahydrofuran (THF) is a common solvent for the Grignard-based synthesis of 2,4,6-trimethylphenylboronic acid. chemicalbook.com For other phenylboronic acid syntheses, non-ether aromatic solvents like toluene (B28343) or benzene (B151609) have been employed. google.com The choice of solvent can influence the reactivity and solubility of the reagents and intermediates.
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2,4,6-trimethylphenyl bromide | 1. Mg 2. Trimethyl borate 3. HCl | Tetrahydrofuran | 1. Reflux 2. -78°C to rt | 1. 3 h 2. 12 h | 85% | chemicalbook.com |
Reagents and Stoichiometry
The most common route to aryl boronic acids involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate. The resulting boronate ester is then hydrolyzed with an acid to yield the final boronic acid. For this compound, the precursor is 1,3,5-tribromobenzene.
The key steps and reagents are:
Formation of the Grignard Reagent : 1,3,5-tribromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 2,4,6-tribromophenylmagnesium bromide.
Borylation : The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent side reactions.
Hydrolysis : The reaction mixture is warmed to room temperature and then quenched with an aqueous acid, such as hydrochloric acid (HCl), to hydrolyze the boronate ester and precipitate the this compound.
The stoichiometry of this reaction sequence is critical for achieving a good yield.
| Reactant/Reagent | Molar Ratio (relative to 1,3,5-tribromobenzene) | Purpose |
| 1,3,5-Tribromobenzene | 1.0 | Aryl halide precursor |
| Magnesium (Mg) | ~1.1 | Forms the Grignard reagent |
| Trimethyl Borate (B(OCH₃)₃) | ~1.1 | Boron source for borylation |
| Hydrochloric Acid (HCl) | Excess | Hydrolysis of the boronate ester |
This interactive table summarizes the typical reagents and their stoichiometric roles in the synthesis.
Precursor Synthesis Considerations
The availability and synthesis of the starting material, a suitably substituted polybrominated aromatic compound, is a critical consideration.
Synthesis of Polybrominated Aromatic Precursors (e.g., 1,3,5-Tribromobenzene)
1,3,5-Tribromobenzene, also known as symmetrical tribromobenzene, is the direct precursor for the Grignard reaction. A common laboratory synthesis starts from 2,4,6-tribromoaniline (B120722) via a deamination reaction. chempedia.in The process involves dissolving 2,4,6-tribromoaniline in a mixture of ethanol (B145695) and benzene, followed by the addition of sulfuric acid. chempedia.in The subsequent addition of sodium nitrite (B80452) initiates the diazotization and subsequent removal of the amino group, yielding 1,3,5-tribromobenzene upon cooling and crystallization. chempedia.in
Derivatization from 2,4,6-Tribromoaniline
2,4,6-Tribromoaniline is a vital intermediate, not only for producing 1,3,5-tribromobenzene but also as a significant chemical in its own right, used in the synthesis of pharmaceuticals and flame retardants. wikipedia.orgijcrt.org It is typically synthesized via the direct bromination of aniline (B41778). wikipedia.org
The synthesis involves dissolving aniline in glacial acetic acid and then adding bromine, often dissolved in more acetic acid, dropwise. youtube.comyoutube.com The reaction is an electrophilic aromatic substitution, and it is highly exothermic, requiring cooling in an ice bath. youtube.comyoutube.com The strong activating effect of the amino group directs the bromine atoms to the ortho and para positions, leading to the formation of the 2,4,6-trisubstituted product. youtube.com The product precipitates from the solution and can be recrystallized from ethanol. youtube.com An alternative method uses a brominating solution prepared from potassium bromate (B103136) and potassium bromide. youtube.com
| Reactant | Solvent | Key Conditions | Product | Reference |
| Aniline, Bromine | Glacial Acetic Acid | Exothermic, requires cooling | 2,4,6-Tribromoaniline | youtube.comyoutube.com |
| Aniline, KBrO₃, KBr | Water, HCl | Dropwise addition at low temp. | 2,4,6-Tribromoaniline | youtube.com |
This interactive table outlines common methods for the synthesis of 2,4,6-tribromoaniline.
Derivatization from 2,4,6-Tribromophenol (B41969)
2,4,6-Tribromophenol is another readily available polybrominated aromatic compound. It is famously produced in the laboratory as a qualitative test for phenol (B47542), where the addition of bromine water to a phenol solution results in an immediate white precipitate of 2,4,6-tribromophenol. bris.ac.uk The high reactivity is due to the strong activating effect of the hydroxyl group on the aromatic ring. bris.ac.uk For larger-scale synthesis, phenol is dissolved in water and treated with an aqueous bromine solution. prepchem.com
To be used as a precursor for this compound, the phenolic hydroxyl group must first be removed to generate 1,3,5-tribromobenzene. This transformation can be challenging but is a standard procedure in organic synthesis, often involving a two-step process: conversion of the phenol to a more easily cleaved derivative (like a tosylate or triflate) followed by reductive deoxygenation. A more direct, though often lower-yielding, method is the zinc dust distillation of the phenol.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edu Boronic acids themselves are often considered "green" compounds due to their general stability and low toxicity. boronmolecular.comwiley-vch.de When used in drug design, they can degrade to boric acid, a relatively benign substance. nih.gov
Principles of Green Chemistry Applied to Boronic Acid Synthesis
Several green chemistry principles are relevant to the synthesis of boronic acids and their precursors.
Atom Economy (Principle #2) : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. bridgew.edu While the Grignard route is effective, it generates stoichiometric amounts of magnesium salts as waste.
Use of Less Hazardous Chemical Syntheses (Principle #3) : The traditional synthesis of 2,4,6-tribromoaniline and 2,4,6-tribromophenol often involves liquid bromine, which is highly corrosive and toxic. youtube.com An environmentally friendlier method for producing 2,4,6-tribromophenol uses phenol and hydrobromic acid with hydrogen peroxide as the oxidant, with water as the solvent. google.com This method avoids the use of elemental bromine and has a high yield and purity. google.com
Safer Solvents and Auxiliaries (Principle #5) : The use of volatile and flammable ether solvents in Grignard reactions poses safety risks. Research into alternative, safer solvents is an ongoing area of green chemistry.
Design for Energy Efficiency (Principle #6) : Many steps in the synthesis, such as the Grignard reaction and subsequent borylation, require specific temperature control (cooling and heating), consuming energy. youtube.combridgew.edu Mechanochemical methods, which involve grinding solid reactants together, can sometimes eliminate the need for solvents and reduce energy inputs by avoiding lengthy heating or cooling cycles. rsc.org A facile and environmentally benign method for forming boronic esters from boronic acids has been reported using simple grinding without a solvent. rsc.org
Catalysis (Principle #9) : The development of catalytic methods for direct C-H borylation of aromatic rings is a major goal in green chemistry. nih.gov This approach could, in principle, allow for the direct conversion of 1,3,5-tribromobenzene to this compound without the need for a stoichiometric organometallic intermediate, thus improving atom economy and reducing waste. nih.gov
Use of Eco-Friendly Solvents (e.g., Ethanol, Water-Based Systems)
The adoption of green solvents is a cornerstone of sustainable chemistry, moving away from traditional, often hazardous, organic solvents. For the synthesis of boronic acids and their derivatives, research has demonstrated the viability of aqueous systems and alcohols, which offer reduced toxicity and environmental impact.
Notably, a green synthesis for bridgehead bicyclo[4.4.0]boron heterocycles has been successfully developed utilizing a mixture of ethanol and water (EtOH/H₂O) nih.gov. This one-pot, three-component reaction proceeds in excellent yields and purity, highlighting the potential of water-based systems to facilitate complex organic transformations involving arylboronic acids nih.gov. While this example doesn't produce this compound itself, the methodology underscores the feasibility of using such benign solvent systems for related syntheses.
Ethanol, in particular, has been identified as a useful solvent for the purification of arylboronic acids through recrystallization from a hot solution. This suggests its suitability not only for purification but also as a potential reaction medium, aligning with the principles of green chemistry.
Table 1: Application of Eco-Friendly Solvents in Arylboronic Acid Synthesis and Purification
| Solvent System | Application | Context/Example | Advantages |
| Ethanol/Water (EtOH/H₂O) | Synthesis | One-pot, three-component synthesis of bicyclo[4.4.0]boron heterocycles. nih.gov | Green solvent, high yields, high purity. nih.gov |
| Hot Ethanol | Purification | Recrystallization of arylboronic acids. reddit.com | Benign solvent, effective for purification. reddit.com |
Alternative Activation Modes (e.g., Microwave and Infrared Irradiation)
To enhance reaction rates and efficiency, alternative energy sources to conventional heating are being explored. Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and greater selectivity.
Microwave-assisted organic synthesis (MAOS) has been effectively applied to various reactions involving boronic acids. For instance, the palladium-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids is successfully conducted under microwave irradiation, demonstrating broad substrate compatibility and scalability rsc.org. Furthermore, multicomponent reactions to produce complex heterocyclic structures, such as 2,4,6-triarylpyridines and tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, are significantly accelerated by microwaves lookchem.comnih.gov. These protocols benefit from being metal-free in some cases, having shorter reaction times (minutes instead of hours), and yielding highly pure products without the need for extensive purification nih.govnih.gov. A one-pot, three-component synthesis of boron heterocycles was completed in 1.5 hours at 180°C under microwave irradiation, a significant improvement over conventional heating methods that require prolonged reaction times nih.gov.
While specific studies on the infrared irradiation-assisted synthesis of this compound are not prevalent, IR irradiation represents another non-conventional energy source that can potentially accelerate chemical reactions by directly heating the reacting species.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation in Boronic Acid Related Syntheses
| Feature | Conventional Heating | Microwave (MW) Irradiation |
| Reaction Time | Prolonged (hours to days) | Rapid (minutes to a few hours) nih.govnih.gov |
| Energy Transfer | Indirect (conduction, convection) | Direct to polar molecules researchgate.net |
| Yields | Often lower | Generally higher lookchem.comnih.gov |
| Side Reactions | More prevalent due to long heating times | Often reduced, leading to higher purity nih.gov |
| Example | Dean-Stark apparatus for water removal | One-pot synthesis of boron heterocycles nih.gov |
Minimization of By-products and Maximization of Atom Economy
A central goal of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comrsc.org Synthetic routes with high atom economy minimize the generation of waste, leading to more sustainable and cost-effective processes.
Traditional methods for synthesizing arylboronic acids, such as those using Grignard or organolithium reagents, often suffer from low atom economy due to the formation of stoichiometric amounts of inorganic salts as by-products nih.gov. In contrast, modern synthetic strategies focus on catalytic processes that are inherently more atom-economical.
Direct C-H borylation is a prime example of an atom-economical method. nih.gov This approach involves the direct functionalization of an aromatic C-H bond with a boron-containing reagent, catalyzed by a transition metal like iridium or rhodium nih.gov. The only theoretical by-product is molecular hydrogen, representing a significant improvement over halide-based methods. This strategy avoids the pre-functionalization of the aromatic ring (e.g., creating an aryl halide), thus shortening the synthetic sequence and reducing waste.
Table 3: Atom Economy Comparison of Synthetic Routes to Arylboronic Acids
| Synthetic Route | Key Reagents | Major By-products | Atom Economy |
| Grignard Reaction | Aryl Halide, Mg, Borate Ester | Magnesium Halide Salts | Low nih.gov |
| Miyaura Borylation | Aryl Halide, Diboron Reagent, Pd Catalyst | Halide Salts | Moderate wikipedia.org |
| Direct C-H Borylation | Arene, Diboron Reagent, Ir/Rh Catalyst | H₂ (theoretically) | High nih.gov |
Purification and Characterization Techniques for this compound (Excluding basic compound identification data)
The purification of boronic acids can be challenging due to their propensity for dehydration to form cyclic boroxine (B1236090) anhydrides and their sometimes-poor solubility. Advanced techniques beyond standard recrystallization are often necessary to obtain highly pure this compound.
One sophisticated purification strategy involves the derivatization of the boronic acid. For instance, impure boronic acid can be reacted with diethanolamine (B148213) to form a stable, crystalline adduct. This adduct can be easily isolated and purified by recrystallization, after which the pure boronic acid can be regenerated. reddit.com Another method is sorbitol extraction, which leverages the reversible formation of a water-soluble complex between the boronic acid and the diol (sorbitol), allowing it to be selectively extracted into an aqueous phase, leaving non-boronic impurities behind in the organic layer. reddit.com
For analytical separation and purity assessment, especially for reactive boronic esters that readily hydrolyze, specialized chromatographic methods have been developed. Reversed-phase High-Performance Liquid Chromatography (HPLC) using highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent can successfully stabilize and separate the boronic acid from its precursors and degradation products. nih.gov Affinity Capillary Electrophoresis (ACE) is another powerful technique used to probe the interactions between boronic acids and cis-diol-containing biomolecules, which can be adapted for characterization purposes. acs.org
In terms of characterization, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural insights. The formation of a boronate ester linkage, either through self-assembly or reaction with a diol, results in a significant downfield shift of the NMR signals for the protons and carbons involved in the bond, confirming the covalent interaction with the boron atom. rsc.org
Table 4: Advanced Purification and Characterization Techniques for Boronic Acids
| Technique | Principle | Application |
| Diethanolamine Adduct Formation | Reversible derivatization to form a stable, crystalline solid. reddit.com | Purification of boronic acids by isolating and then cleaving the purified adduct. reddit.com |
| Sorbitol Extraction | Forms a water-soluble complex with the boronic acid. reddit.com | Selective extraction from an organic solvent into an aqueous layer for purification. reddit.com |
| Reversed-Phase HPLC | Separation using a basic mobile phase and ion-pairing reagent. nih.gov | Purity analysis of boronic acids and their unstable ester precursors. nih.gov |
| Affinity Capillary Electrophoresis (ACE) | Separation based on the affinity between boronic acids and diols. acs.org | Characterizing binding interactions and purity. acs.org |
| NMR Spectroscopy | Detects downfield shifts in ¹H and ¹³C spectra upon boronate ester formation. rsc.org | Structural characterization and confirmation of covalent bond formation. rsc.org |
Reactivity and Mechanistic Investigations of 2,4,6 Tribromophenylboronic Acid in Organic Transformations
Role in Carbon-Carbon Bond Formation Reactions
2,4,6-Tribromophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized as a partner in carbon-carbon bond formation reactions. Its utility stems from the presence of the boronic acid functional group, which enables its participation in various transition-metal-catalyzed cross-coupling reactions. The multiple bromine substituents on the phenyl ring also offer potential for sequential or site-selective functionalization, allowing for the construction of complex, polysubstituted aromatic structures.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate to form a new carbon-carbon bond. youtube.comnih.govlibretexts.org This reaction is renowned for its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. nih.govresearchgate.net In this context, this compound can serve as the organoboron component, coupling with various organic halides to introduce the 2,4,6-tribromophenyl (B11824935) moiety into a target molecule. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comnih.gov
The presence of three identical halogen atoms on the this compound ring introduces significant challenges and opportunities regarding selectivity. escholarship.orgacs.org Chemoselectivity in polyhalogenated systems typically refers to the preferential reaction of one type of halogen over another (e.g., C-I over C-Br). nih.gov However, in a molecule like this compound where all halogens are identical, the critical challenge becomes regioselectivity—controlling which of the three C-Br bonds reacts. bohrium.comthieme-connect.com
Achieving site-selective functionalization of polyhalogenated arenes is a highly sought-after synthetic strategy for rapidly building molecular complexity from readily available precursors. escholarship.orgacs.orgbohrium.com The inherent similarities in the reactivity of the identical halogen substituents make predictable, selective coupling a formidable task. escholarship.orgacs.org The outcome of the reaction is often a mixture of mono-, di-, and tri-substituted products, unless the reaction conditions are carefully controlled to favor a specific outcome. beilstein-journals.org For heteroaryl polyhalides, which share similar challenges, the vast majority of literature reports agree on the regiochemical outcomes for most classes of dihalogenated systems, but predictability can be less certain in more complex cases. bohrium.comrsc.org
The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated substrates like this compound is governed by a subtle interplay of several factors.
Steric Hindrance: The bromine atoms at the C2 and C6 positions (ortho to the boronic acid) are significantly more sterically hindered than the bromine at the C4 position (para). This steric crowding can impede the approach of the bulky palladium catalyst, often leading to preferential reaction at the less hindered C4 position. rsc.org The steric bulk of the coupling partners and the ligands on the palladium catalyst are crucial; for instance, sterically demanding boronic acids or ligands can enhance selectivity for the less hindered position. researchgate.net
Electronic Effects: The electronic nature of the aromatic ring influences the reactivity of the C-Br bonds. While the three bromine atoms are identical, their positions relative to the electron-withdrawing boronic acid group and to each other create subtle electronic differences. In polyhalogenated benzenes, electronic effects from other substituents can direct the regioselectivity. rsc.org For polyhalogenated heteroarenes, the intrinsic polarization of the ring system is often a dominant factor in determining the site of oxidative addition. nih.gov
Halogen Type: While not applicable to this compound itself, in mixed polyhalogenated compounds, the carbon-halogen bond dissociation energy is a primary determinant of reactivity. The general trend is C–I > C–Br > C–Cl > C–F, allowing for predictable chemoselective coupling. nih.govnih.gov
Catalyst and Ligands: The choice of palladium catalyst and, more importantly, the associated ligands, is a powerful tool for controlling regioselectivity. acs.org Bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald-type (e.g., P(t-Bu)₃, XPhos, SPhos), can dramatically influence the outcome. nih.govnih.gov These ligands tend to form highly active, monoligated palladium(0) species that can accelerate oxidative addition and overcome the inherent reactivity differences between sites, or conversely, amplify steric effects to enhance selectivity. nih.gov For example, catalyst-controlled regioselectivity has been achieved for dihaloazoles, where changing the palladium catalyst allowed for selective coupling at either C-X bond. acs.org
Base: The base is a crucial component of the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step. youtube.com The choice and strength of the base can also influence selectivity and reaction efficiency. In studies on the exhaustive coupling of polychlorinated pyridines, lithium alkoxides were found to uniquely favor the fully substituted product over selective monocoupling, highlighting the base's role in controlling the reaction outcome. nih.gov
| Factor | Influence on Selectivity in Polyhalogenated Systems | Example from Literature | Citation |
| Steric Hindrance | Favors reaction at the least sterically encumbered halogen position. | In 1,3-dichloroisoquinoline, chemoselective reaction occurs at the more sterically hindered C(1) position, complementing other methods. | acs.org |
| Electronic Effects | The most electron-deficient C-X bond is generally the most reactive towards oxidative addition. | In polyhalogenated pyridines, oxidative addition is favored at the electron-deficient C2 and C4 positions. | nih.govnih.gov |
| Catalyst/Ligand | Bulky, electron-rich ligands can reverse or enhance intrinsic selectivity. | Using different Pd catalysts (e.g., with QPhos or P(t-Bu)₃ ligands) can switch the site of coupling in dihaloazoles and dichloropyridines. | nih.govacs.org |
| Base | Can influence the rate and extent of coupling, affecting the product distribution. | In the coupling of 2,6-dichloropyridine, LiOtBu favored exhaustive dialkylation, whereas other bases gave selective monoalkylation. | nih.gov |
Site-selective cross-coupling in molecules with multiple identical halogens, such as this compound, is a significant synthetic challenge that relies on exploiting the subtle differences in the steric and electronic environments of the C-X bonds. escholarship.orgbohrium.com The goal is to functionalize one position over all others, providing a streamlined path to structural diversification. acs.orgnih.gov
Strategies to achieve this selectivity often involve fine-tuning the reaction conditions, particularly the palladium catalyst and ligand system. nih.gov For instance, in the reaction of 2,4-dibromopyridine, selective Suzuki coupling at the C2 position was achieved using specific palladium catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃/PCy₃. researchgate.net This selectivity is attributed to the greater electrophilicity of the C2 position. researchgate.net Similarly, for 2,6-dichloropyridines, conditions have been developed for either selective monoalkylation or exhaustive dialkylation by carefully choosing the ligand and base. nih.govacs.org These examples demonstrate that by manipulating the catalytic system, it is possible to override small intrinsic reactivity differences or to amplify them to achieve high site selectivity. The remaining halogen(s) in the mono-coupled product can then be used for subsequent transformations, further increasing molecular complexity. thieme-connect.com
| Substrate | Boronic Acid/Ester | Catalyst System | Selective Outcome | Citation |
| 2,4-Dibromopyridine | Alkenyl/aryl boronic acids | Pd(PPh₃)₄/TlOH or Pd₂(dba)₃/PCy₃/K₃PO₄ | Monocoupling at the C2 position | researchgate.net |
| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | 1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBu, LiOᵗBu | Exhaustive dicoupling to 2,6-diheptylpyridine | nih.gov |
| 2,6-Dichloropyridine | Alkyl pinacol boronic esters | Pd₂(dba)₃ / FcPPh₂ | Selective monocoupling to 2-chloro-6-alkylpyridines | acs.org |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Monosubstitution at the C4 position is the first and fastest step | beilstein-journals.org |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to comprise three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov The process begins with a low-valent palladium(0) species, which is the active catalyst. youtube.com This species undergoes oxidative addition with an organic halide, breaking the carbon-halogen bond and forming a new palladium(II) intermediate. youtube.comcsbsju.edu This step is often rate-determining and is crucial for selectivity in polyhalogenated systems. nih.gov Following transmetalation with the boronate complex and subsequent reductive elimination, the C-C coupled product is released, and the palladium(0) catalyst is regenerated to continue the cycle. nih.govyoutube.com
Oxidative addition is the initial, and often selectivity-determining, step where the palladium(0) catalyst inserts into the carbon-halogen (C-Br) bond of the substrate. csbsju.edu This transforms the palladium from its 0 oxidation state to +2. youtube.com For aryl halides, two primary mechanisms for oxidative addition have been proposed: a three-centered concerted mechanism and a more polar, SNAr-like nucleophilic displacement mechanism. chemrxiv.orgchemrxiv.org
In the concerted pathway, the palladium center interacts with both the carbon and the halogen atom simultaneously in the transition state. acs.org In contrast, the nucleophilic displacement pathway involves the palladium complex acting as a nucleophile, attacking the ipso-carbon and displacing the halide anion without a significant interaction between the palladium and the leaving group. chemrxiv.org
The operative mechanism depends on several factors, including the palladium ligation state, the nature of the ligand, and the electronic properties of the aryl halide. chemrxiv.orgchemrxiv.orgdigitellinc.com For instance, monoligated PdL species are heavily biased toward a concerted mechanism, whereas bis-ligated PdL₂ complexes often prefer a nucleophilic displacement pathway. chemrxiv.orgchemrxiv.org The high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine (B92270) substrates is attributed to the stereoelectronic stabilization of a nucleophilic displacement transition state. chemrxiv.orgchemrxiv.org In the case of this compound, the relative rates of oxidative addition at the C2/C6 versus the C4 positions will dictate the initial regioselectivity of any subsequent coupling. The steric hindrance at the ortho positions (C2, C6) would likely disfavor a concerted approach, potentially making the reaction pathway and its selectivity highly dependent on the specific catalyst system employed. acs.org
Suzuki-Miyaura Cross-Coupling Reactions
Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling
Transmetalation
The transmetalation step in the Suzuki-Miyaura cross-coupling reaction is a critical phase where the organic group from the organoboron compound is transferred to the palladium(II) center. wikipedia.org For this compound, this process is influenced by several factors, most notably the role of the base. The base is essential for the activation of the boronic acid. organic-chemistry.org It reacts with the boronic acid to form a more nucleophilic boronate species, such as [ArB(OH)3]-, which then readily undergoes transmetalation with the palladium(II) halide complex. deepdyve.comacs.org Computational studies have suggested that the reaction of the base with the organoboronic acid is a key preliminary step in the catalytic cycle. acs.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) intermediate. libretexts.org This intermediate then reacts with the activated boronate species in the transmetalation step. wikipedia.org The nature of the base can also influence the selectivity of the reaction when multiple boronic acids are present, with less basic conditions favoring the boronic acid with a lower pKa. deepdyve.com
The reaction pathway for transmetalation can be complex, with possibilities of different palladium and boron species being involved. For instance, it has been proposed that the reaction can proceed through either a palladium halide complex reacting with a trihydroxyborate or a palladium hydroxo complex reacting with the neutral boronic acid. acs.org Kinetic studies have indicated that the pathway involving the palladium hydroxo complex and the neutral boronic acid is significantly faster. acs.org The steric hindrance of the 2,4,6-tribromophenyl group can also play a role, potentially slowing down the transmetalation rate compared to less hindered arylboronic acids.
Reductive Elimination
The relative rates of reductive elimination can vary depending on the nature of the coupling partners. For instance, the coupling of two aryl groups is generally faster than the coupling of two alkyl groups. youtube.com For this compound, the steric bulk of the tribromophenyl group might influence the geometry of the palladium intermediate, which in turn could affect the ease of reductive elimination. The cis-to-trans isomerization of the palladium complex after oxidative addition is a crucial step, as reductive elimination typically occurs from a cis-complex. wikipedia.org
Applications in the Synthesis of Functionalized Arenes and Heteroarenes
This compound serves as a valuable building block in the synthesis of a variety of functionalized arenes and heteroarenes through Suzuki-Miyaura cross-coupling reactions. Its three bromine atoms provide multiple sites for further functionalization, allowing for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides has been successfully employed to synthesize a range of biaryl and heterobiaryl compounds. nih.gov These reactions are typically carried out in the presence of a palladium catalyst and a base. The choice of reaction conditions, including the catalyst, ligand, solvent, and base, can be optimized to achieve high yields and selectivity. For instance, the use of bulky, electron-rich phosphine ligands can enhance the reactivity of less reactive aryl chlorides. libretexts.org Furthermore, trimethyl borate (B1201080) has been shown to be a beneficial additive in the coupling of heteroaryl halides, as it can activate the aryl ring for reductive elimination and prevent catalyst deactivation. nih.gov
A notable application is in the synthesis of poly-substituted aromatic compounds. The stepwise substitution of the bromine atoms on the 2,4,6-tribromophenyl ring allows for the controlled introduction of different aryl or heteroaryl groups, leading to the formation of complex, non-symmetrical poly-aryl systems.
Stereoselective Aspects in Atropisomer Synthesis
The sterically hindered nature of the 2,4,6-tribromophenyl group makes this compound a particularly interesting substrate for the synthesis of atropisomers. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their synthesis is a significant area of research in organic chemistry. researchgate.net
The Suzuki-Miyaura cross-coupling reaction has been utilized for the atroposelective synthesis of axially chiral biaryls. beilstein-journals.orgresearchgate.netnih.govrsc.org By carefully selecting chiral ligands for the palladium catalyst, it is possible to control the stereochemical outcome of the coupling reaction between this compound and a suitable coupling partner, leading to the preferential formation of one atropisomer over the other. researchgate.net The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of this approach. nih.gov
For example, the asymmetric Suzuki-Miyaura coupling has been used to synthesize axially chiral biaryls with ortho-substituents, where the steric hindrance plays a crucial role in creating a high barrier to rotation. nih.gov The synthesis of C-N axially chiral biaryls has also been achieved through methods like the atroposelective Chan-Lam coupling. blumberginstitute.org Additionally, strategies involving central-to-axial chirality conversion have been developed for the synthesis of atropisomeric compounds. nih.gov
Other Cross-Coupling Reactions (e.g., Chan-Lam-Evans Coupling, Petasis Reaction)
Beyond the Suzuki-Miyaura reaction, this compound can participate in other important cross-coupling reactions.
The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or an alcohol. wikipedia.orgorganic-chemistry.org This reaction provides a valuable method for the synthesis of aryl amines and aryl ethers under relatively mild conditions, often at room temperature and open to the air. wikipedia.orgrsc.org The mechanism is believed to involve a copper(III) intermediate that undergoes reductive elimination to form the product. wikipedia.org The CLE coupling has been applied to a wide range of substrates, including those with various functional groups. nih.govst-andrews.ac.uk Recently, the first atroposelective Chan-Lam coupling was reported for the synthesis of axially chiral C-N linked biaryls, highlighting the potential of this reaction in stereoselective synthesis. blumberginstitute.org
The Petasis reaction , also known as the Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is highly versatile and can be used to synthesize a variety of compounds, including α-amino acids and their derivatives. wikipedia.orgmdpi.com The reaction tolerates a wide range of functional groups and can often be performed under mild conditions. wikipedia.orgnih.gov While the direct application of this compound in the Petasis reaction is not extensively documented in the provided search results, its participation is plausible given the broad scope of boronic acids that can be used in this transformation.
Lewis Acidity and Coordination Chemistry of this compound
The boron atom in this compound possesses an empty p-orbital, making it a Lewis acid. nih.gov This Lewis acidity is fundamental to its reactivity and its ability to interact with Lewis bases. The electron-withdrawing nature of the three bromine atoms on the phenyl ring is expected to enhance the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.
Formation of Reversible Bonds with Lewis Bases (e.g., Sugars, Amino Acids, Hydroxamic Acids)
The Lewis acidic nature of this compound allows it to form reversible covalent bonds with various Lewis bases, particularly those containing diol functionalities.
Sugars: Boronic acids are well-known for their ability to bind reversibly with sugars (saccharides) in aqueous solutions to form cyclic boronate esters. nih.govnih.gov This interaction is the basis for the development of sensors for carbohydrate recognition. nih.gov The binding affinity is influenced by factors such as the pH of the medium and the structure of the sugar. nih.gov The reaction involves the formation of both five- and six-membered cyclic esters with the diol groups of the sugar. nih.gov In aqueous solution, sugars exist in equilibrium between their cyclic furanose and pyranose forms, and boronic acids can influence this equilibrium upon binding. nih.govnih.gov
Amino Acids and Hydroxamic Acids: The ability of boronic acids to interact with Lewis bases extends to other biologically relevant molecules. Boronic acids can form reversible complexes with α-amino acids and α-hydroxy acids. nih.gov This interaction has been exploited in the design of receptors and sensors for these molecules. Similarly, interactions with hydroxamic acids are also possible, driven by the Lewis acid-base pairing.
Interactions with Diols and Amino Alcohols
General principles of boronic acid chemistry suggest that this compound would interact with diols and amino alcohols to form boronate esters and oxazaborolidines, respectively. This reactivity is a fundamental characteristic of the boronic acid functional group, involving the reversible formation of a tetrahedral boronate species from the trigonal boronic acid upon interaction with the nucleophilic hydroxyl or amino groups of the binding partner. The equilibrium of this interaction is influenced by factors such as the pKa of the boronic acid, the pH of the medium, and the stereochemistry and concentration of the diol or amino alcohol. However, specific studies detailing the binding constants, thermodynamic parameters, or mechanistic intricacies of these interactions for this compound are not present in the surveyed literature.
Role as a Building Block in Complex Molecular Architectures
While boronic acids are renowned as versatile building blocks in organic synthesis, particularly in the construction of complex molecules, specific applications of this compound in the following areas were not found.
Precursor in Quinazolinone Core Construction
The synthesis of quinazolinones often involves multicomponent reactions where an anthranilamide, an aldehyde, and a third component are coupled. While arylboronic acids can be utilized in such synthetic strategies, for instance, in Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents, there is no specific literature demonstrating the use of this compound as a direct precursor for constructing the quinazolinone core itself. General methods for quinazolinone synthesis are well-established, but examples employing this specific tribrominated boronic acid are absent from the available data.
Integration into Boron-Containing Heterocyclic Molecules
The synthesis of boron-containing heterocycles is an active area of research, with applications in materials science and medicinal chemistry. mdpi.comresearchgate.net Arylboronic acids are common starting materials for creating these structures through various cyclization reactions. nih.govaablocks.com For example, reactions with bifunctional reagents can lead to the formation of benzoxaboroles or other boron-fused ring systems. mdpi.com However, specific examples of the integration of the 2,4,6-tribromophenyl moiety from its corresponding boronic acid into such heterocyclic frameworks have not been reported in the scientific literature reviewed.
Oxidative Transformations and Functional Group Interconversions of Boronic Acid Moiety
The boronic acid group is susceptible to oxidative transformations, which can be a useful method for functional group interconversion. Typically, treatment of an arylboronic acid with an oxidizing agent like hydrogen peroxide leads to the formation of the corresponding phenol (B47542). This transformation proceeds via the formation of a boronate intermediate, followed by rearrangement and hydrolysis. While this is a general reaction for arylboronic acids, specific studies detailing the conditions, yields, and potential side reactions for the oxidative transformation of this compound to 2,4,6-tribromophenol (B41969) were not found.
Computational and Theoretical Studies on 2,4,6 Tribromophenylboronic Acid
Quantum Chemical Calculations (e.g., DFT Studies)
There is a notable absence of specific DFT studies in the scientific literature for 2,4,6-tribromophenylboronic acid. However, the approach to such an analysis can be inferred from studies on similar compounds, such as (4-carbamoylphenyl)boronic acid. nih.govresearchgate.net A typical DFT study would involve geometry optimization to determine the most stable molecular structure, followed by the calculation of various properties.
For a comprehensive analysis, different functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the accuracy of the calculated parameters. Key outputs from such calculations would include optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. Furthermore, vibrational frequency calculations are typically performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared and Raman spectra.
Modeling of Reaction Mechanisms and Transition States
The modeling of reaction mechanisms involving this compound, such as its participation in Suzuki-Miyaura cross-coupling reactions, has not been specifically detailed in available research. Theoretical studies on the mechanisms of similar reactions involving other boronic acids focus on identifying the elementary steps, intermediates, and transition states. researchgate.net
A computational investigation would typically map out the potential energy surface of the reaction pathway. This involves locating the transition state structures connecting reactants, intermediates, and products. By calculating the activation energies associated with these transition states, the rate-determining step of the reaction can be identified. For instance, in a Suzuki-Miyaura coupling, key steps for computational modeling would include oxidative addition, transmetalation, and reductive elimination.
Prediction of Regioselectivity and Chemoselectivity
While experimental studies on reactions involving polysubstituted aromatic compounds often address regioselectivity and chemoselectivity, specific computational predictions for this compound are not readily found. Theoretical chemistry offers tools to predict the selectivity of chemical reactions.
For regioselectivity, computational methods can be used to calculate the relative energies of different possible products or the activation barriers leading to their formation. Fukui functions or condensed-to-atom electrophilic and nucleophilic Fukui indices, derived from population analysis, can also be employed to predict the most reactive sites in a molecule. In the case of this compound, such calculations could predict whether a reaction is more likely to occur at the boronic acid moiety or at one of the bromine-substituted positions, or if one bromine is more labile than the others under specific reaction conditions.
Analysis of Electronic Structure and Bonding
A detailed analysis of the electronic structure and bonding of this compound has not been specifically published. Such an analysis would typically involve examining the molecular orbitals, charge distribution, and the nature of the chemical bonds within the molecule.
Natural Bond Orbital (NBO) analysis is a common computational technique used to study bonding. It provides information about charge transfer interactions between filled and vacant orbitals, which can reveal hyperconjugative effects and the nature of bonding (e.g., ionic vs. covalent character). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Conformational Analysis
Specific conformational analysis studies for this compound are not present in the surveyed literature. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and their relative energies. For this compound, a key aspect of its conformation is the dihedral angle between the plane of the phenyl ring and the boronic acid group (-B(OH)₂).
This rotation around the carbon-boron bond is subject to steric hindrance from the ortho-bromine atoms. Computational methods can be used to perform a potential energy surface scan by systematically rotating this dihedral angle and calculating the energy at each step. This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. In related sterically hindered phenylboronic acids, significant twisting between the aromatic ring and the boronic acid group has been observed. nih.gov
Applications and Advanced Materials Incorporating 2,4,6 Tribromophenylboronic Acid
Applications in Sensor Development and Molecular Recognition
The boronic acid moiety is a cornerstone in the design of advanced sensors due to its specific and reversible interactions with certain molecules. This has led to its application in creating systems for detecting a variety of important analytes.
The fundamental principle behind the use of 2,4,6-Tribromophenylboronic acid in sensors is the ability of the boronic acid group to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This interaction results in the formation of stable five- or six-membered cyclic esters. nih.gov This specific binding capability makes it an excellent synthetic receptor for the recognition and detection of cis-diol-containing species. nih.gov
This property is widely exploited for creating sensors to detect biologically significant molecules like sugars (e.g., glucose), which are rich in diol groups. nih.govchemimpex.com The binding event between the boronic acid and the sugar can be designed to produce a measurable signal, such as a change in fluorescence or an electrochemical response. nih.gov Beyond biomolecules, this functionality can also be applied to the development of sensors for environmental pollutants that possess the necessary diol structure. chemimpex.com
Table 1: Analyte Detection Principle
| Component | Role | Interaction Mechanism |
|---|---|---|
| This compound | Synthetic Receptor | Boronic acid group [-B(OH)₂] |
| Analyte (e.g., Glucose) | Target Molecule | Contains cis-diol groups |
| Binding | Molecular Recognition | Reversible covalent formation of a cyclic ester |
The interaction between boronic acids and diols can be harnessed to drive the supramolecular assembly of materials for sensing applications. For instance, nanoparticles functionalized with boronic acid groups can be induced to aggregate in the presence of an analyte like glucose. This aggregation, a form of supramolecular assembly, can lead to phenomena such as aggregation-induced emission (AIE), where a significant increase in fluorescence intensity is observed, providing a clear and sensitive detection signal. nih.gov This strategy leverages molecular recognition to trigger a larger, collective physical change in a system, enhancing the sensitivity of the sensor.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules associated through non-covalent interactions. This compound is a powerful building block in this field due to the directional and predictable nature of the interactions involving its boronic acid group. nih.gov
As established, the boronic acid functional group serves as an effective synthetic receptor for molecules containing diols. nih.gov This forms the basis of host-guest chemistry, where the boronic acid-containing molecule (the host) is designed to selectively bind a specific target molecule (the guest). The three bromine atoms on the phenyl ring of this compound can be used to tune the electronic properties and steric bulk of the host molecule, potentially influencing the binding affinity and selectivity for different guest molecules.
The –B(OH)₂ group is a versatile hydrogen bond donor and acceptor, similar to the well-known carboxylic acid and amide functionalities. nih.gov This allows this compound to participate in self-assembly processes, forming highly ordered and exotic supramolecular architectures. nih.gov Through hydrogen bonding and other non-covalent interactions, these molecules can organize into structures such as stacked layers, helical chains, and intricate ribbons. nih.gov The specific conformation adopted by the boronic acid group (e.g., syn-syn, syn-anti) and its interactions with other functional groups or co-forming molecules dictate the final topology of the assembly. nih.gov
Table 2: Supramolecular Architectures from Boronic Acid Self-Assembly
| Driving Interaction | Resulting Architecture | Key Functional Group |
|---|---|---|
| Hydrogen Bonding | Stacked Layers | -B(OH)₂ |
| Hydrogen Bonding | Helical Chains | -B(OH)₂ |
| Hydrogen Bonding & π–π Stacking | Crossed Ribbons | -B(OH)₂ and Phenyl Ring |
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), presents a rapid and solvent-minimal route for synthesizing supramolecular structures. bham.ac.uk This approach has been successfully applied to the synthesis of Covalent Organic Frameworks (COFs) from boronic acid precursors. bham.ac.uk The mechanochemical condensation of boronic acids can lead to the formation of highly crystalline and porous frameworks. bham.ac.uk This method offers significant advantages over traditional solvothermal synthesis, including dramatically reduced reaction times (by a factor of ~100) and a more than 20-fold reduction in solvent use, making it a more sustainable and efficient process. bham.ac.uk This technique is applicable to the synthesis of boroxine-linked COFs from boronic acids like this compound. bham.ac.uk
Supramolecular Catalysis
The boronic acid functional group, -B(OH)₂, is a versatile component in the field of supramolecular chemistry, a domain focused on chemical systems composed of multiple molecules linked by non-covalent interactions. The -B(OH)₂ moiety is notable for its capacity to act as both a hydrogen bond donor and acceptor, a characteristic it shares with more common functional groups like carboxylic acids and amides. nih.gov This dual nature allows boronic acids to participate in the formation of complex, self-assembling networks. nih.gov
In the context of this compound, the boronic acid group provides the necessary functionality for creating organized, supramolecular structures through predictable hydrogen bonding patterns. When interacting with molecules containing complementary functional groups, such as N-donor ligands, it can form extended assemblies like stacked layers or helical chains. nih.gov While direct research into the supramolecular catalytic activity of this compound is not extensively documented, the foundational principles of boronic acid chemistry suggest its potential. The self-assembly process, driven by these non-covalent forces, can create organized environments or "pockets" that could facilitate and catalyze chemical reactions, mimicking the active sites of enzymes. The heavy tribromophenyl backbone could further influence these assemblies through π-π stacking interactions, adding another layer of control over the final architecture. frontiersin.org
Integration into Polymeric and Optoelectronic Materials
This compound serves as a promising, though not yet widely reported, building block for advanced polymers and optoelectronic materials. Its utility stems from two key features: the reactive boronic acid group and the heavily brominated aromatic ring. The boronic acid is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction is widely used in polymer chemistry to synthesize conjugated polymers, where alternating single and double bonds lead to unique electronic and optical properties. In principle, this compound can be used as a monomer in such polymerization reactions to create novel poly(phenylene)s and other covalent polymeric frameworks. nih.govnih.gov
The presence of three bromine atoms on the phenyl ring is significant. Halogenation, particularly bromination, is a common strategy to enhance the properties of materials. For instance, the related compound 2,4,6-Tribromophenyl (B11824935) acrylate (B77674) is known for its use in formulating polymers with a high refractive index (n ~ 1.60). specialchem.com The high atomic number of bromine contributes to this property and can also impart flame retardancy and thermal stability. Integrating the 2,4,6-tribromophenyl moiety into a polymer backbone via the boronic acid handle could therefore yield materials with enhanced optical performance, fire resistance, and chemical stability, making them suitable for specialty coatings, advanced optical components, and electronic encapsulants.
Potential in Advanced Catalytic Systems
While arylboronic acids are most famously employed as substrates in metal-catalyzed cross-coupling reactions, their potential role as ligands or ligand precursors is an area of emerging interest. researchgate.net Direct use of this compound as a primary ligand coordinating to a metal center is not a conventional application. However, it can serve as a precursor for synthesizing sterically demanding ligands. researchgate.net
One established pathway involves the oxidation of an arylboronic acid to its corresponding phenol (B47542). researchgate.net Applying this to this compound would yield 2,4,6-Tribromophenol (B41969). This resulting phenol, with its bulky and electron-withdrawing nature due to the three bromine atoms, can then be used as a ligand. Such bulky phenoxide ligands are crucial in designing catalysts for various transformations, including olefin polymerization, where the steric hindrance around the metal center can control the polymer's molecular weight and structure. researchgate.net Therefore, this compound represents a valuable synthetic intermediate for accessing specialized aryloxide ligands for advanced catalyst systems. researchgate.net
The field of boron-based catalysis has expanded significantly, moving beyond traditional reagents to include a range of powerful organoboron Lewis acids. mdpi.comrsc.org These catalysts are prized as metal-free alternatives for various organic transformations. nih.gov The catalytic activity of these boranes is heavily influenced by their Lewis acidity, which can be tuned by modifying the substituents on the boron atom. mdpi.com
Strongly electron-withdrawing groups, such as fluorine or bromine atoms on the aryl rings, dramatically increase the boron center's Lewis acidity. mdpi.com For example, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) is a well-known, highly effective Lewis acid catalyst for reactions like hydrosilylation, hydroboration, and defunctionalization. nih.govmdpi.comrsc.org
Although specific studies detailing the use of this compound as a standalone catalyst are limited, its structure suggests significant potential. The three electron-withdrawing bromine atoms on the phenyl ring would enhance the Lewis acidity of the boron center. This could enable it to catalyze a range of reactions, including:
Dehydration Reactions: Catalyzing the elimination of water, such as in the formation of ethers or anhydrides.
Condensation Reactions: Promoting reactions like aldol (B89426) or Mannich reactions.
Reductive Transformations: Activating C-O or C-N bonds for cleavage in the presence of a hydride source. rsc.org
The stabilization of boronic acids and their boronate forms can be influenced by interactions with adjacent aromatic systems, which is a key consideration in the rational design of boronic acid-based catalysts. nih.gov The inherent Lewis acidic character of this compound, amplified by its halogenation, positions it as a promising candidate for exploration in the development of novel boron-based catalytic systems.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 2,4,6-Tribromophenylboronic acid will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.
Current synthetic strategies for arylboronic acids often rely on organolithium or Grignard reagents, which can be hazardous and generate significant waste. nih.govchemicalbook.com Emerging sustainable alternatives that could be adapted for the synthesis of this compound include:
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. organic-chemistry.org The application of flow chemistry to the synthesis of polyhalogenated arylboronic acids could lead to higher yields, reduced reaction times, and minimized waste streams. organic-chemistry.org A potential flow process could involve the in-situ generation of an organometallic intermediate from 1,3,5-tribromobenzene (B165230) followed by immediate quenching with a borate (B1201080) ester, all within a closed-loop system.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-boron bonds under mild conditions. Developing a photocatalytic route to this compound from a suitable precursor, such as 1,3,5-tribromobenzene, would represent a significant advancement in sustainable synthesis.
Mechanochemistry: This solvent-free technique utilizes mechanical force to induce chemical reactions. Exploring the mechanochemical synthesis of this compound could drastically reduce solvent usage and energy consumption, aligning with the principles of green chemistry. mdpi.com
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Improved safety, higher yields, reduced waste, scalability. organic-chemistry.org | Development of integrated flow reactors for multi-step synthesis. |
| Photocatalysis | Mild reaction conditions, use of renewable energy sources. | Identification of suitable photocatalysts and reaction conditions. |
| Mechanochemistry | Solvent-free, reduced energy consumption. mdpi.com | Optimization of grinding parameters and reaction stoichiometry. |
Exploration of New Reactivity Modes Beyond Cross-Coupling
While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of organic synthesis, the future of this compound research lies in uncovering and exploiting new reactivity patterns. researchgate.netresearchgate.net The unique electronic and steric properties of this compound, imparted by the three bromine atoms, could lead to unprecedented chemical transformations.
Future research should investigate:
Deboronative Functionalization: This strategy involves the replacement of the boronic acid moiety with other functional groups. For this compound, this could open up avenues to synthesize a wide array of novel polysubstituted aromatic compounds that are otherwise difficult to access.
Catalytic Applications: The Lewis acidic nature of the boron center could be harnessed for catalysis. Research into the use of this compound or its derivatives as catalysts for various organic transformations, such as hydroboration or condensation reactions, is a promising area. The electron-withdrawing bromine atoms would enhance the Lewis acidity of the boron center, potentially leading to unique catalytic activity.
Reactions Involving the C-Br Bonds: While the boronic acid group is the primary reactive site in cross-coupling, the three C-Br bonds offer additional handles for functionalization. Exploring selective reactions at these positions, either before or after transformations at the boronic acid site, would significantly expand the synthetic utility of this compound.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. dergipark.org.trmdpi.comdergipark.org.tr For this compound, advanced computational modeling can provide invaluable insights and guide experimental efforts.
Key areas for computational investigation include:
Predictive Synthesis: DFT calculations can be employed to model and predict the outcomes of various synthetic routes to this compound. researchgate.net This can help in identifying the most promising and sustainable synthetic strategies before extensive experimental work is undertaken.
Reactivity and Mechanistic Studies: Computational modeling can elucidate the mechanisms of known and potential new reactions involving this compound. Understanding the transition states and reaction pathways can aid in the design of more efficient catalytic systems and the discovery of novel reactivity.
In Silico Design of Derivatives: By computationally screening a virtual library of this compound derivatives, researchers can identify candidates with desired electronic and steric properties for specific applications in materials science or chemical biology.
| Computational Approach | Application to this compound | Expected Outcome |
| DFT Calculations | Modeling of synthetic pathways and reaction mechanisms. dergipark.org.trmdpi.comdergipark.org.tr | Prediction of reaction feasibility, optimization of conditions. |
| Molecular Dynamics | Simulation of interactions with other molecules or materials. | Understanding of binding modes and supramolecular assembly. |
| QSAR Modeling | Correlation of structure with reactivity or properties. | Predictive models for designing new functional molecules. |
Expansion of Applications in Complex Chemical Systems
The unique structural and electronic features of this compound make it an attractive building block for the construction of complex chemical systems with tailored properties.
Future research should explore its incorporation into:
Functional Polymers: The dibromo- and tribromo-functionalized phenyl rings derived from this boronic acid can be polymerized to create materials with high refractive indices, flame retardant properties, and unique electronic characteristics. nih.gov
Covalent Organic Frameworks (COFs): The defined geometry and reactive boronic acid group make this compound a potential building block for the synthesis of highly ordered, porous COFs. These materials have potential applications in gas storage, catalysis, and sensing.
Supramolecular Assemblies: The boronic acid moiety can participate in reversible covalent interactions with diols, a property that can be exploited for the construction of self-healing materials, responsive gels, and complex supramolecular architectures. nih.gov
Investigation of Bioconjugation and Biological Applications (Excluding medicinal chemistry applications and toxicity studies)
The ability of boronic acids to form reversible covalent bonds with diols, which are abundant in biological systems (e.g., in sugars and glycoproteins), opens up exciting possibilities for the use of this compound in chemical biology. nih.govnih.govutwente.nl
Future research in this area, while avoiding medicinal applications, could focus on:
Protein Modification and Labeling: The development of methods for the site-specific modification of proteins with this compound could enable the introduction of a heavy-atom-containing tag for structural biology studies (e.g., X-ray crystallography) or as a probe for studying protein-protein interactions. nih.govnih.gov
Development of Chemical Probes: The unique properties of the tribrominated phenyl ring could be leveraged to design chemical probes for biological imaging or sensing applications. For instance, the bromine atoms could serve as handles for the attachment of fluorophores or other reporter groups.
Biomaterial Interfaces: Functionalizing biomaterial surfaces with this compound could be used to control cell adhesion and proliferation by mediating interactions with cell surface glycans.
| Application Area | Rationale for using this compound | Potential Research Direction |
| Protein Labeling | Heavy atom content for structural studies. nih.govnih.gov | Site-specific conjugation to proteins for X-ray crystallography. |
| Chemical Probes | Handles for reporter group attachment. | Synthesis of fluorescent probes for biological imaging. nih.gov |
| Biomaterial Scaffolds | Interaction with cell surface glycans. nih.gov | Development of "smart" biomaterials that can direct cell behavior. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4,6-Tribromophenylboronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of brominated phenylboronic acids often involves halogenation or coupling reactions. For example, the Bunnett-Robison-Pennington method, modified for tribrominated derivatives, uses controlled bromination of precursor benzoic acids under acidic conditions (e.g., sulfuric acid) with bromine or HBr . Yield optimization requires precise stoichiometry of brominating agents, temperature control (60–80°C), and inert atmospheres to minimize side reactions (e.g., deboronation). Purity is typically assessed via HPLC or NMR, with recrystallization in ethanol/water mixtures to remove unreacted starting materials .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodological Answer : While direct safety data for this compound is limited, analogous brominated boronic acids (e.g., 4-Formylphenylboronic acid) require precautions:
- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse with water and seek medical attention .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : B and H NMR confirm boronic acid structure and assess deboronation byproducts.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects trace impurities.
- X-ray Crystallography : Resolves crystal packing and steric effects from bulky bromine substituents .
Advanced Research Questions
Q. How do electronic and steric effects of bromine substituents influence Suzuki-Miyaura cross-coupling reactivity?
- Methodological Answer : The electron-withdrawing nature of bromine reduces boronic acid’s nucleophilicity, slowing transmetalation. Steric hindrance from 2,4,6-tribromination further impedes catalyst access. To mitigate this:
- Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity.
- Optimize base (e.g., KCO) and solvent (DME/HO) to stabilize the boronate intermediate .
Q. What computational methods can predict the solvation energy and reactivity of this compound in aqueous vs. organic media?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates solvation free energies. For example:
- Water : High solvation energy due to hydrogen bonding with boronic acid’s -B(OH) group.
- Chloroform : Lower solvation energy, favoring organic-phase reactions.
- Software: Gaussian 09 for geometry optimization; GaussView for visualizing frontier orbitals and charge distribution .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for brominated phenylboronic acids?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Use freshly distilled bromine to avoid oxidation side reactions.
- Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., boronate esters).
- Byproduct Identification : LC-MS or GC-MS identifies halogenated biphenyls or deboronated species. Adjust quenching protocols (e.g., slow addition to ice) to suppress byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
